Ethyl 2-(diphenylphosphanyl)propanoate
Description
Properties
CAS No. |
114627-39-3 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
ethyl 2-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C17H19O2P/c1-3-19-17(18)14(2)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
KJYGIYXOYHPTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Europium-Catalyzed Hydrophosphination of α,β-Unsaturated Esters
Hydrophosphination, facilitated by divalent europium complexes, enables direct addition of diphenylphosphine (Ph₂PH) to α,β-unsaturated esters. While this method is well-documented for synthesizing β-phosphino esters (e.g., methyl 3-(diphenylphosphanyl)propanoate), adapting it for α-substitution necessitates unconventional substrates. For instance, employing ethyl propiolate (HC≡CCOOEt) as the alkyne precursor allows anti-Markovnikov addition of Ph₂PH under Eu(II) catalysis, yielding ethyl 3-(diphenylphosphanyl)prop-2-ynoate. Subsequent hydrogenation of the alkyne to the saturated ester remains challenging due to competing reduction of the phosphine moiety.
Key limitations include positional selectivity and substrate availability. Hydrophosphination of ethyl acrylate (CH₂=CHCOOEt) exclusively produces the β-adduct, ethyl 3-(diphenylphosphanyl)propanoate, as confirmed by ¹H and ³¹P NMR. Modifying the catalyst or employing strain-promoted alkenes may shift regioselectivity, though no such examples are reported in the literature.
Nucleophilic Substitution of α-Halo Propanoates
Substitution of α-halo esters with diphenylphosphide anions (Ph₂P⁻) offers a direct route to the target compound. Ethyl 2-bromopropanoate reacts with in situ-generated Ph₂P⁻ under anhydrous conditions, typically using NaH or LDA as the base in THF or DMF. This SN2 mechanism proceeds with inversion of configuration, yielding ethyl 2-(diphenylphosphanyl)propanoate.
Experimental challenges include competing elimination to form acrylic acid derivatives and phosphine oxidation. A patent detailing analogous substitutions for opioid modulator synthesis highlights the use of polar aprotic solvents and controlled stoichiometry to minimize byproducts. For example, employing 150–260 mol% Ph₂PH relative to the halo ester and maintaining temperatures below 0°C improves substitution efficiency. Purification via silica gel chromatography (petroleum ether/EtOAc) isolates the product in moderate yields (40–60%).
Palladium-Catalyzed C–P Bond Formation
Palladium-mediated cross-coupling leverages aryl halides or triflates to forge C–P bonds. Adapting methodologies from opioid synthesis patents, ethyl 2-trifluoromethanesulfonylpropanoate couples with Ph₂PH in the presence of Pd(OAc)₂ and Xantphos. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by phosphine coordination and reductive elimination.
Optimal conditions include:
- Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Solvent : DMF or THF at 60–80°C
- Base : K₂CO₃ or Et₃N to scavenge H⁺
This method circumvents regioselectivity issues inherent to hydrophosphination but requires stoichiometric phosphine and elevated temperatures. Yields range from 50–70%, with residual palladium removal necessitating additional purification steps.
Mitsunobu Reaction for Alcohol-Phosphine Conversion
The Mitsunobu reaction enables direct substitution of α-hydroxy esters with Ph₂PH. Ethyl 2-hydroxypropanoate, Ph₂PH, diisopropyl azodicarboxylate (DIAD), and PPh₃ react in THF at 0–25°C, producing the target phosphine ester via an SN2 mechanism. This one-pot protocol benefits from mild conditions and high functional group tolerance.
Critical parameters include:
- Ph₂PH stoichiometry : 1.2–1.5 equivalents to minimize di- or tri-substitution
- Solvent : Anhydrous THF or DCM
- Work-up : Aqueous extraction and column chromatography (hexane/EtOAc)
Reported yields exceed 70%, though scalability is limited by DIAD cost and byproduct removal.
Peptide Coupling for Esterification of Phosphino Acids
Coupling 2-(diphenylphosphanyl)propanoic acid with ethanol using HBTU/DIPEA provides an alternative pathway. The acid precursor is synthesized via bromopropanoic acid substitution (Method 2) or hydrophosphination of acrylic acid followed by hydrogenation. Esterification proceeds in DMF at 25°C, achieving >90% conversion within 12 hours.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrophosphination | 30–50 | 85–90 | Atom economy |
| Nucleophilic Sub. | 40–60 | 80–95 | Direct substitution |
| Pd Catalysis | 50–70 | 75–85 | Broad substrate scope |
| Mitsunobu | 70–80 | 90–95 | Mild conditions |
| Peptide Coupling | 80–90 | 95–99 | High purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diphenylphosphanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diphenylphosphanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(diphenylphosphanyl)propanoate depends on its application. As a ligand in catalysis, it coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(diphenylphosphanyl)propanoate shares structural and functional similarities with several classes of propanoate derivatives. Below is a detailed comparison:
Structural Analogs: Phosphorus-Containing Propanoate Esters
- Key Differences :
- The diphenylphosphine group in the target compound enhances π-backbonding with metals, making it superior for catalysis compared to phosphoryl derivatives (e.g., diethoxyphosphoryl in ), which are more hydrolytically stable but less reactive.
- Diazirine-containing analogs (e.g., ) exhibit photochemical reactivity, enabling applications in probe design, unlike the parent compound.
Functional Analogs: Agrochemical Propanoate Esters
- Key Differences: Agrochemical esters prioritize bulky aromatic substituents (e.g., benzoxazolyloxy in fenoxaprop ) for target specificity, whereas the target compound’s phosphine group optimizes electronic interactions in catalysis. Pesticides exhibit higher logP values due to hydrophobic substituents, enhancing membrane permeability, unlike the hydrophilic phosphine-based compound.
Electronic and Steric Modifications: Cyano/Phenyl Propanoate Esters
- Key Differences: Cyano/phenyl-substituted esters (e.g., ) lack phosphorus, limiting metal coordination but offering enhanced electrophilicity for nucleophilic reactions. Steric bulk in methyl-substituted analogs reduces conformational flexibility compared to the target compound’s phosphine group, which adopts varied coordination geometries.
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